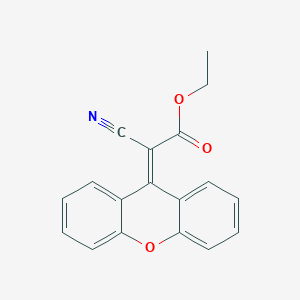

Ethyl cyano(9H-xanthen-9-ylidene)acetate

説明

Ethyl cyano(9H-xanthen-9-ylidene)acetate (CAS 65714-65-0) is a specialized organic compound featuring a xanthene core substituted with cyano and ester groups. The xanthene scaffold, a tricyclic aromatic system with oxygen atoms at positions 1 and 8, imparts unique photophysical properties, while the electron-withdrawing cyano and ester groups enhance reactivity in nucleophilic additions and condensations. This compound is primarily utilized in advanced organic synthesis, particularly in the development of fluorophores and heterocyclic systems .

特性

CAS番号 |

65714-65-0 |

|---|---|

分子式 |

C18H13NO3 |

分子量 |

291.3 g/mol |

IUPAC名 |

ethyl 2-cyano-2-xanthen-9-ylideneacetate |

InChI |

InChI=1S/C18H13NO3/c1-2-21-18(20)14(11-19)17-12-7-3-5-9-15(12)22-16-10-6-4-8-13(16)17/h3-10H,2H2,1H3 |

InChIキー |

RMABXBDSIGBEQJ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(=C1C2=CC=CC=C2OC3=CC=CC=C31)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl cyano(9H-xanthen-9-ylidene)acetate can be synthesized through several methods:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which is then reacted with 9H-xanthene-9-one under basic conditions to form the desired compound.

Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to produce ethyl cyanoacetate.

Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to produce ethyl cyanoacetate, which is subsequently reacted with 9H-xanthene-9-one.

Industrial Production Methods

Industrial production of ethyl cyano(9H-xanthen-9-ylidene)acetate typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high-quality production.

化学反応の分析

Types of Reactions

Ethyl cyano(9H-xanthen-9-ylidene)acetate undergoes various chemical reactions, including:

Condensation Reactions: The compound can participate in Knoevenagel condensation reactions with aldehydes and ketones to form substituted alkenes.

Michael Addition: The acidic methylene group in the compound allows it to undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.

Substitution Reactions: The nitrile and ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine in an organic solvent like ethanol or methanol.

Michael Addition: Requires a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Knoevenagel Condensation: Substituted alkenes with extended conjugation.

Michael Addition: β-substituted carbonyl compounds.

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl cyano(9H-xanthen-9-ylidene)acetate has a wide range of applications in scientific research:

作用機序

The mechanism of action of ethyl cyano(9H-xanthen-9-ylidene)acetate involves its interaction with various molecular targets and pathways:

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among related compounds:

Reactivity and Stability

- Ethyl cyano(9H-xanthen-9-ylidene)acetate: The electron-deficient cyano group facilitates nucleophilic attacks, while the ester moiety allows hydrolysis under alkaline conditions. The xanthene core enhances stability against photodegradation compared to simpler aromatic systems .

- Ethyl cyanoacetate (ECYA): Rapidly hydrolyzes to cyanoacetic acid and ethanol in neutral/alkaline environments, limiting its use in aqueous reactions. Its simplicity makes it a versatile intermediate for Knoevenagel condensations .

- Xanthone Derivatives (e.g., XAA) : The carboxylic acid group in XAA enables salt formation and coordination chemistry, while the 9-oxo-xanthone core exhibits fluorescence, useful in bioimaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。